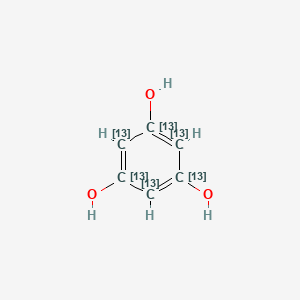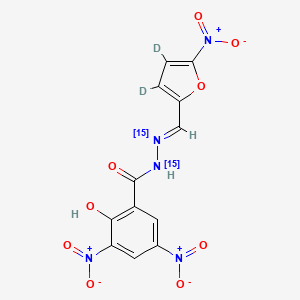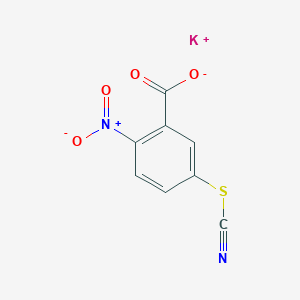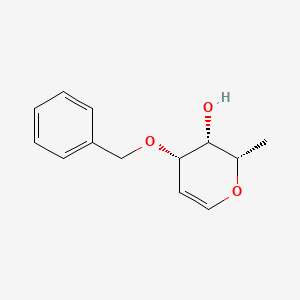
1,3,5-トリヒドロキシベンゼン-13C6
概要
説明
Synthesis Analysis
The first synthesis of [2‐13C]phloroglucinol was achieved through a six-step process starting from acyclic, non-aromatic precursors, with a regioselective introduction of a 13C atom into the aromatic ring. The synthesis involved the reaction of [13C]methyl iodide with methyl 4-chloroformyl butyrate, followed by cyclization via intramolecular Claisen condensation and subsequent aromatization to give [2-13C]resorcinol. Methylation of hydroxyl groups, introduction of the third hydroxyl group via iridium-catalysed C–H activation/borylation/oxidation, and demethylation yielded the desired [2-13C]phloroglucinol (Marshall, Cable, & Botting, 2010).
Molecular Structure Analysis
A computational study highlighted the interactions of phloroglucinol's two conformers with water molecules, both in vacuo and in water solution. This study provides insights into the molecular structure and preferred association complexes of phloroglucinol with water, showcasing its complexity and the potential for various molecular interactions (Mammino & Kabanda, 2008).
Chemical Reactions and Properties
Phloroglucinol's chemical reactions and properties are highlighted by its ability to form biosynthetic pathways. Pseudomonas fluorescens expressing the phlACBDE gene cluster synthesized substantial concentrations of phloroglucinol, showcasing the interconversion capabilities of phloroglucinol, 2-acetylphloroglucinol, and 2,4-diacetylphloroglucinol via acetylase and deacetylase activities (Achkar, Xian, Zhao, & Frost, 2005).
Physical Properties Analysis
The pH-dependent tautomerism and pKa values of phloroglucinol were studied using 13C NMR and UV spectroscopy, confirming the existence of various ionization states. This study provides detailed insights into the physical properties of phloroglucinol, including its tautomeric forms and the impact of pH on its structure (Wang, Hildenbrand, Leitich, Schuchmann, & Sonntag, 1993).
科学的研究の応用
1,3,5-トリヒドロキシベンゼンの生合成 {svg_1}
1,3,5-トリヒドロキシベンゼンは重要な化学物質であり、グルコースを1,3,5-トリヒドロキシベンゼンに変換できる生合成プロセスが確立されています {svg_2}. 酢酸から高効率に1,3,5-トリヒドロキシベンゼンを生産するための新規なインビトロ合成システムが実証されました {svg_3}. このシステムのパフォーマンスは、1,3,5-トリヒドロキシベンゼンのインビトロ合成にはいくつかの利点があり、実現可能な産業用代替手段になる可能性があることを示唆しています {svg_4}.
抗ウイルス特性 {svg_5}
1,3,5-トリヒドロキシベンゼン類は、ヒト免疫不全ウイルス(HIV)、ヘルペスウイルス、またはエンテロウイルスなど、ウイルスに対して有効であることが示されています {svg_6}. ドッキング解析による予備データは、それらが潜在的な治療的関心を持ち得ることを示唆しています {svg_7}.
抗菌特性 {svg_8}
1,3,5-トリヒドロキシベンゼン類は、抗ウイルス特性に加えて、抗菌特性も示します {svg_9}. これは、それらを新規な抗菌薬の開発のための潜在的な候補にします {svg_10}.
化粧品への応用 {svg_11}
1,3,5-トリヒドロキシベンゼン化合物は、化粧品にも使用されています {svg_12}. それらの様々な生物学的活性は、肌の健康に有益です {svg_13}.
繊維、塗料、染料業界 {svg_14}
1,3,5-トリヒドロキシベンゼンとその誘導体は、繊維、塗料、染料業界で広く使用されています {svg_15}. それらは染料の製造に使用され、染料プロセスにおける媒染剤としても使用されます {svg_16}.
作用機序
Safety and Hazards
将来の方向性
Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .
特性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)


![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)